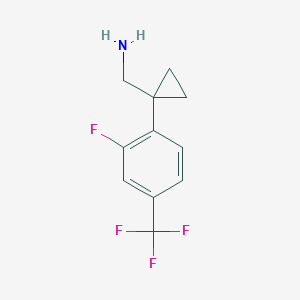![molecular formula C13H25BClNO2 B13561029 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13561029.png)
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and an azaspirooctane moiety. The presence of boron in its structure makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of 6-azaspiro[2.5]octane with a boronic acid derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the boronic acid. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form boron-containing alcohols.
Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound can be used to label biomolecules with boron, which is useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its derivatives are being explored for their potential as therapeutic agents, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, such as hydroxyl or amino groups, forming stable boronate esters. This property is particularly useful in the Suzuki-Miyaura coupling, where the boron atom facilitates the formation of carbon-carbon bonds.
In biological systems, the compound can interact with biomolecules, such as proteins and nucleic acids, through its boron atom. This interaction can modulate the activity of these biomolecules, leading to various therapeutic effects.
Comparación Con Compuestos Similares
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride can be compared with other boron-containing compounds, such as:
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound also contains a dioxaborolane ring but differs in its phenolic structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar in containing a dioxaborolane ring, but with an aldehyde functional group.
1,1’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ferrocene: This compound contains two dioxaborolane rings and a ferrocene moiety, making it structurally distinct.
The uniqueness of this compound lies in its azaspirooctane moiety, which imparts specific chemical and biological properties not found in other boron-containing compounds.
Propiedades
Fórmula molecular |
C13H25BClNO2 |
|---|---|
Peso molecular |
273.61 g/mol |
Nombre IUPAC |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C13H24BNO2.ClH/c1-11(2)12(3,4)17-14(16-11)10-9-13(10)5-7-15-8-6-13;/h10,15H,5-9H2,1-4H3;1H |
Clave InChI |
UNBNPANRMUAYQJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2CC23CCNCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


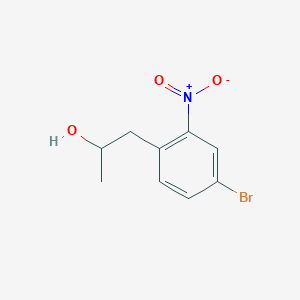
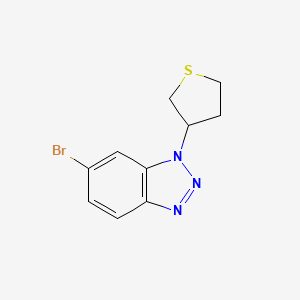
![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)


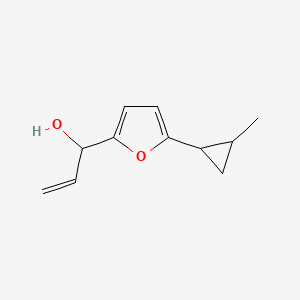
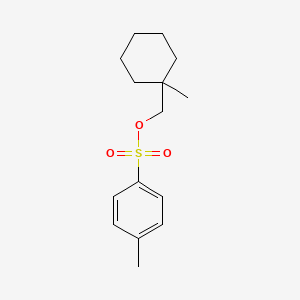

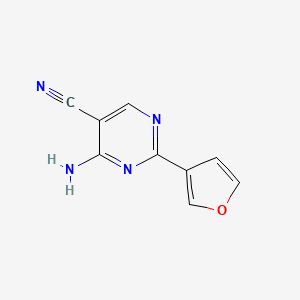
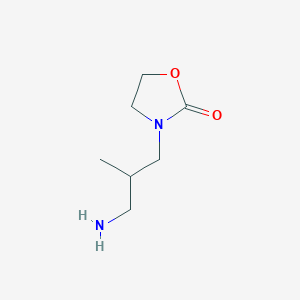
![rel-(2R)-1-[(2-fluorophenyl)methoxy]-3-(3-{[2-(trifluoromethyl)phenyl]methyl}azetidin-1-yl)propan-2-ol](/img/structure/B13561014.png)
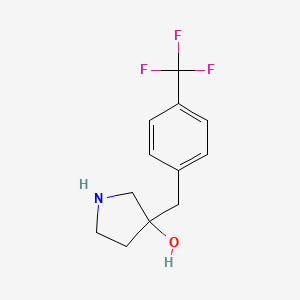
![2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13561016.png)
